molecular formula C10H12N2O B11803888 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine

5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B11803888
M. Wt: 176.21 g/mol
InChI Key: MCLOJIWEBNABEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with methoxy and dimethyl substituents. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process may include steps such as halogenation, alkylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential use in the development of therapeutic agents for diseases such as cancer and neurological disorders.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substituents.

    Indole derivatives: Compounds with a fused pyrrole and benzene ring system, showing diverse biological activities.

    Pyrrolopyrazine derivatives: Compounds with a fused pyrrole and pyrazine ring system, known for their antimicrobial and kinase inhibitory activities.

Uniqueness

5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H12N2O/c1-6-7(2)11-8-4-5-9(13-3)12-10(6)8/h4-5,11H,1-3H3

InChI Key

MCLOJIWEBNABEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1N=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.